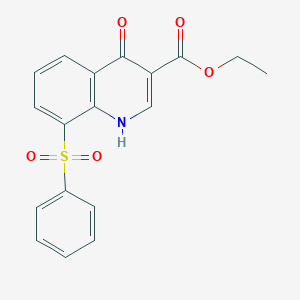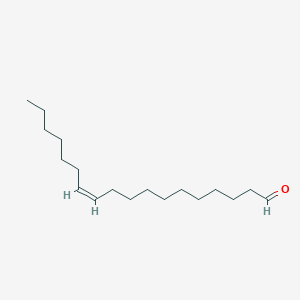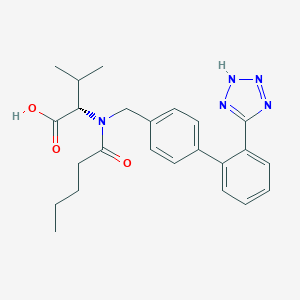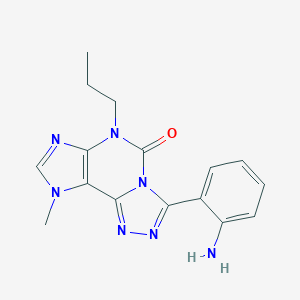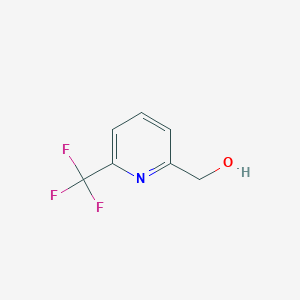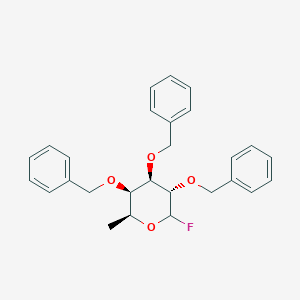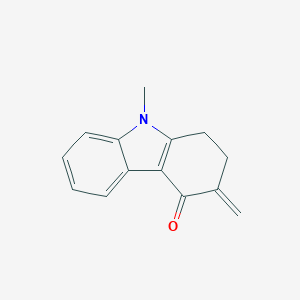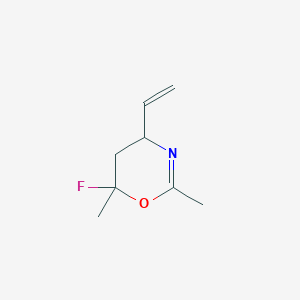
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine, also known as EFDO, is a chemical compound with potential biological applications. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its ring structure. EFDO has been synthesized using various methods, and its potential uses in scientific research have been explored.
Wirkmechanismus
The mechanism of action of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has been shown to inhibit the production of inflammatory cytokines and to activate the nuclear factor-κB (NF-κB) pathway, which plays a role in regulating immune responses.
Biochemische Und Physiologische Effekte
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has also been shown to inhibit the production of inflammatory cytokines, which can contribute to the development of chronic diseases. Additionally, 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has been shown to have antimicrobial activity against bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine. One area of research could focus on optimizing the synthesis of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine to improve its yield and purity. Another area of research could investigate the potential use of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine as a fluorescent probe for detecting metal ions in biological samples. Additionally, further research could explore the potential use of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine as an anti-inflammatory agent and its ability to inhibit the growth of bacteria and fungi. Finally, more research is needed to fully understand the mechanism of action of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine and its potential applications in the field of medicinal chemistry.
Synthesemethoden
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine can be synthesized using various methods, including the reaction of 2,6-dimethyl-4,5-dihydro-1,3-oxazine with ethyl acrylate and fluorine gas. Another method involves the reaction of 2,6-dimethyl-4,5-dihydro-1,3-oxazine with acetic anhydride and hydrofluoric acid. The synthesis of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has also been achieved using a microwave-assisted method. These methods have been optimized to improve the yield and purity of 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine.
Wissenschaftliche Forschungsanwendungen
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has also been investigated for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi. Additionally, 4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine has been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.
Eigenschaften
CAS-Nummer |
128102-02-3 |
|---|---|
Produktname |
4-Ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine |
Molekularformel |
C8H12FNO |
Molekulargewicht |
157.19 g/mol |
IUPAC-Name |
4-ethenyl-6-fluoro-2,6-dimethyl-4,5-dihydro-1,3-oxazine |
InChI |
InChI=1S/C8H12FNO/c1-4-7-5-8(3,9)11-6(2)10-7/h4,7H,1,5H2,2-3H3 |
InChI-Schlüssel |
NUSJYRYGNXAFCA-UHFFFAOYSA-N |
SMILES |
CC1=NC(CC(O1)(C)F)C=C |
Kanonische SMILES |
CC1=NC(CC(O1)(C)F)C=C |
Synonyme |
4H-1,3-Oxazine,4-ethenyl-6-fluoro-5,6-dihydro-2,6-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




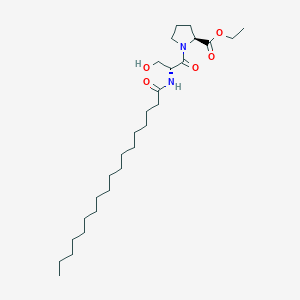
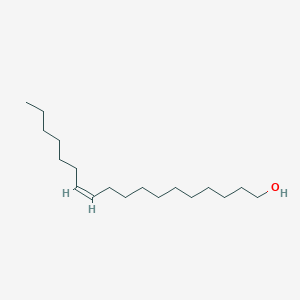
![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)
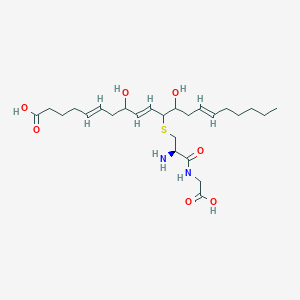
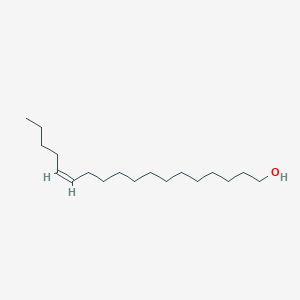
![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)
